1-(4-methanesulfonylphenyl)ethan-1-ol
Overview
Description
1-(4-Methanesulfonylphenyl)ethan-1-ol is an organic compound with the molecular formula C9H12O3S and a molecular weight of 200.25 g/mol It is characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methanesulfonylphenyl)ethan-1-ol can be synthesized through several synthetic routes. One common method involves the reaction of 4-methanesulfonylbenzaldehyde with a suitable reducing agent, such as sodium borohydride, in the presence of a solvent like ethanol. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methanesulfonylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The methanesulfonyl group can be reduced to a methyl group under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Formation of 4-methanesulfonylbenzaldehyde or 4-methanesulfonylacetophenone.
Reduction: Formation of 1-(4-methylphenyl)ethan-1-ol.
Substitution: Formation of 4-nitro-1-(4-methanesulfonylphenyl)ethan-1-ol or 4-bromo-1-(4-methanesulfonylphenyl)ethan-1-ol.
Scientific Research Applications
1-(4-Methanesulfonylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-methanesulfonylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate the activity of target molecules, leading to various biological effects .
Comparison with Similar Compounds
1-(4-Methoxyphenyl)ethan-1-ol: Similar structure but with a methoxy group instead of a methanesulfonyl group.
1-(4-Methylphenyl)ethan-1-ol: Similar structure but with a methyl group instead of a methanesulfonyl group.
1-(4-Nitrophenyl)ethan-1-ol: Similar structure but with a nitro group instead of a methanesulfonyl group.
Uniqueness: 1-(4-Methanesulfonylphenyl)ethan-1-ol is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(4-methylsulfonylphenyl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S/c1-7(10)8-3-5-9(6-4-8)13(2,11)12/h3-7,10H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXCSMWVRWOPJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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